Product packaging for 2,6-Dichlorothiazolo[5,4-B]pyridine(Cat. No.:)

2,6-Dichlorothiazolo[5,4-B]pyridine

Cat. No.: B12867886
M. Wt: 205.06 g/mol
InChI Key: INERPJXFUASVMZ-UHFFFAOYSA-N
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Description

2,6-Dichlorothiazolo[5,4-B]pyridine is a versatile chemical intermediate based on the privileged thiazolo[5,4-b]pyridine scaffold, a structure of high significance in modern medicinal chemistry for developing targeted therapies . This bifunctional compound is particularly valuable for synthesizing novel kinase inhibitors. The chlorine atom at the 2-position serves as a key reactive site for functionalization, while the 6-position allows for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce complex aryl and heteroaryl groups . Research highlights the thiazolo[5,4-b]pyridine core as a critical pharmacophore in potent inhibitors for phosphoinositide 3-kinase (PI3K) and c-KIT kinase . Inhibiting these kinases is a promising strategy in oncology, as they play crucial roles in cell growth, survival, and proliferation, and their dysregulation is a key driver in various cancers . This compound is offered for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2N2S B12867886 2,6-Dichlorothiazolo[5,4-B]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERPJXFUASVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Dichlorothiazolo 5,4 B Pyridine and Its Structural Analogues

Strategic Routes for the Thiazolo[5,4-b]pyridine (B1319707) Core Synthesis

Aminothiazole Formation Approaches

A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold involves the formation of an aminothiazole ring. This is often achieved by reacting a substituted 3-amino-2-chloropyridine (B31603) derivative with a thiocyanate (B1210189) source. For instance, the synthesis of the thiazolo[5,4-b]pyridine scaffold can be initiated by the reaction of commercially available 3-amino-5-bromo-2-chloropyridine (B1291305) with potassium thiocyanate, affording the aminothiazole in a 75% yield. nih.gov This approach provides a direct route to the fused heterocyclic system. Another one-step method involves the reaction of a 3-amino-2-chloropyridine derivative with an isothiocyanate. The mechanism of this reaction is believed to proceed through the formation of a thiourea (B124793) intermediate, where the tautomeric thione or thiol displaces the chlorine atom.

Starting MaterialReagentProductYieldReference
3-amino-5-bromo-2-chloropyridinePotassium thiocyanate5-bromo-thiazolo[5,4-b]pyridin-2-amine75% nih.gov
3-amino-2-chloropyridinePhenyl isothiocyanateN-phenylthiazolo[5,4-b]pyridin-2-amine-

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic pathways offer greater flexibility in introducing a variety of substituents onto the thiazolo[5,4-b]pyridine core. These routes often commence from simple and commercially available pyridine (B92270) derivatives.

A seven-step synthesis has been reported starting from 2,4-dichloro-3-nitropyridine. nih.gov This sequence involves a selective substitution with morpholine, followed by reaction with potassium thiocyanate, reduction of the nitro group, and subsequent cyclization to form the thiazolo[5,4-b]pyridine core. nih.govmdpi.com This method allows for the preparation of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues in moderate to good yields. mdpi.com

Another multi-step approach utilizes a Suzuki cross-coupling reaction to introduce aryl groups. nih.gov This pathway can start with a protected aminothiazole derivative which is then coupled with a boronic acid ester. Subsequent functional group manipulations, such as nitro group reduction, lead to key intermediates that can be further derivatized. nih.gov

Regioselective Dihalogenation Protocols for the Thiazolo[5,4-b]pyridine System

The introduction of two halogen atoms at specific positions of the thiazolo[5,4-b]pyridine system is crucial for subsequent functionalization. While specific protocols for the direct dihalogenation of the parent thiazolo[5,4-b]pyridine to yield the 2,6-dichloro derivative are not extensively detailed in the provided results, methods for preparing dihalogenated isomers and related systems suggest potential strategies.

For the isomeric isothiazolo[4,5-b]pyridine system, an efficient synthesis of 3,5- and 3,6-dihalogenated derivatives has been developed, which serve as key building blocks for regioselective functionalization. rsc.orgnih.gov This implies that similar strategies involving controlled halogenation of suitable precursors could be applied to the thiazolo[5,4-b]pyridine scaffold. The synthesis of 2,6-dichloropyridine (B45657) itself often involves the chlorination of 2-chloropyridine (B119429) at high temperatures or under photoinitiation. google.comgoogle.com This suggests that a pre-formed thiazolo[5,4-b]pyridine could potentially be chlorinated at the 6-position if a suitable precursor, such as 2-chlorothiazolo[5,4-b]pyridine, is used.

Functionalization and Derivatization Strategies at the 2- and 6-Positions of Dichlorothiazolo[5,4-b]pyridine

The 2- and 6-positions of the dichlorothiazolo[5,4-b]pyridine scaffold are prime sites for introducing chemical diversity. Various synthetic transformations can be employed to append different functional groups, which is essential for structure-activity relationship (SAR) studies in drug discovery.

The 6-position of the thiazolo[5,4-b]pyridine scaffold has been a key point for functionalization to develop novel c-KIT inhibitors. nih.gov Suzuki cross-coupling reactions are a powerful tool for this purpose, allowing for the introduction of aryl and heteroaryl moieties. For example, a 6-bromo-thiazolo[5,4-b]pyridine derivative can be coupled with various boronic acids or esters. nih.gov

The 2-position can also be functionalized through various reactions. For instance, a 2-amino group can be protected and then the scaffold can be elaborated at other positions. nih.gov Alternatively, a 2-bromo derivative can be prepared via a copper bromide mediated bromination, which can then undergo Suzuki coupling to introduce diverse substituents. nih.gov

PositionReaction TypeReagentsProduct TypeReference
6-positionSuzuki cross-couplingArylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂6-Aryl-thiazolo[5,4-b]pyridine nih.gov
2-positionSuzuki cross-couplingAryl borate, PdCl₂(dppf)2-Aryl-thiazolo[5,4-b]pyridine nih.gov
2-positionAmide formationCarboxylic acid2-Amido-thiazolo[5,4-b]pyridine nih.gov
2-positionUrea formationIsocyanate2-Ureido-thiazolo[5,4-b]pyridine nih.gov

Modern Synthesis Techniques and Catalytic Methods for Thiazolo[5,4-b]pyridine Derivatives

Modern synthetic chemistry offers a range of advanced techniques and catalytic methods that can be applied to the synthesis of thiazolo[5,4-b]pyridine derivatives, often leading to improved efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used for the functionalization of the thiazolo[5,4-b]pyridine core. nih.govnih.gov These reactions are highly versatile for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at specific positions of the heterocyclic scaffold. nih.govmdpi.com

Microwave-assisted synthesis has also been employed to accelerate the formation of the thiazolo[5,4-b]pyridine ring system. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. Furthermore, the use of green solvents, such as sabinene (B1680474), in these syntheses is being explored to develop more environmentally friendly processes. researchgate.net

Solid-phase synthesis offers a high-throughput approach for the preparation of libraries of thiazolo[4,5-b]pyridine (B1357651) derivatives, a strategy that could be adapted for the thiazolo[5,4-b]pyridine scaffold. acs.org This methodology facilitates the purification process and allows for the rapid generation of a diverse set of compounds for biological screening.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Thiazolo 5,4 B Pyridine Synthesis

Mechanistic Investigations of Electrophilic Substitution in Related Thiazole-Fused Heterocycles

Direct experimental studies on the electrophilic substitution mechanism of 2,6-dichlorothiazolo[5,4-b]pyridine are not extensively documented in the public domain. However, significant insights can be drawn from theoretical and experimental studies on analogous structures, such as thiazolo[5,4-d]thiazole (B1587360). These studies provide a foundational understanding of the potential reaction pathways.

The halogenation of thiazole-fused heterocycles is often catalyzed by pyridine (B92270). Theoretical analyses, including MP2/6-31+G(d) and B3LYP/6-31+G(d) calculations on the thiazolo[5,4-d]thiazole system, have been instrumental in elucidating the role of pyridine in these reactions. Pyridine is not merely a solvent but an active participant, forming a more potent electrophilic halogenating agent, the N-halopyridinium ion. This species is key to overcoming the inherent electron deficiency and resistance of the thiazole (B1198619) ring system to electrophilic attack.

Experimental observations in the chlorination and bromination of thiazolo[5,4-d]thiazole show that the reaction does not halt at the mono-halogenated product. The formation of the dihalogenated derivative proceeds even before the complete consumption of the starting material, suggesting that the introduction of the first halogen atom does not significantly deactivate the ring towards further substitution.

Theoretical studies on the pyridine-catalyzed halogenation of thiazolo[5,4-d]thiazole strongly suggest that direct C-halogenation is the most favorable mechanism. In this pathway, the N-halopyridinium ion acts as the electrophile, directly attacking a carbon atom on the thiazole ring. This attack leads to the formation of a σ-complex (also known as a Wheland intermediate), which is a resonance-stabilized carbocation. The subsequent loss of a proton from the σ-complex restores the aromaticity of the ring and yields the halogenated product.

Computational models indicate that the introduction of a halogen atom can slightly enhance the reactivity of the ring towards further halogenation. This is attributed to the resonance stabilization of the σ-complex and the transition state by the already present halogen atom. The lone pair of electrons on the halogen can participate in conjugation with the π-system of the ring, thereby stabilizing the positive charge.

An alternative mechanistic pathway that has been considered is C-halogenation occurring via an intermediate N-halogenation step. In this proposed mechanism, the electrophilic halogen first attaches to one of the nitrogen atoms of the thiazole ring. This is followed by a -shift of the halogen from the nitrogen to an adjacent carbon atom, forming the σ-complex, which then deprotonates to the final product.

A third plausible mechanism for the halogenation of these heterocyclic systems is the addition-elimination pathway. This mechanism would involve the initial addition of the halogen to the π-system to form a cyclic halonium ion intermediate. This would then be followed by the elimination of a proton and the opening of the halonium ion ring to give the substituted product.

However, computational efforts to identify a stable cyclic chloronium ion as a distinct intermediate in the halogenation of thiazolo[5,4-d]thiazole have been unsuccessful at both the B3LYP/6-31+G(d) and MP2/6-31+G(d) levels of theory. This suggests that the addition-elimination mechanism, via a cyclic halonium ion, is not a likely pathway for the electrophilic halogenation of this class of compounds.

Kinetic and Thermodynamic Parameters of Thiazolo[5,4-B]pyridine (B1319707) Formation Reactions

Detailed experimental kinetic and thermodynamic data for the synthesis of this compound are scarce in the available literature. However, computational studies on related systems provide some insight into the energetic landscape of these reactions.

Computational studies on thiazolo[5,4-c]pyridine (B153566) isomers have provided some comparative thermodynamic data. These studies suggest that the [5,4-c] fusion pattern is thermodynamically more stable than the [4,5-b] isomer.

The following table presents calculated Gibbs free energy data for related thiazole-fused heterocyclic systems. It is important to note that these are theoretical values for analogous systems and may not precisely reflect the parameters for this compound.

Compound/ReactionComputational MethodCalculated Gibbs Free Energy (ΔG)Reference
Pyridine-catalyzed chlorination of thiazolo[5,4-d]thiazoleB3LYP/6-31+G(d)Considerably negative
N-chlorination intermediate of thiazolo[5,4-d]thiazole (relative to initial complex)B3LYP/6-31+G(d)~ +20 kcal/mol
-shift of Cl from N to C in thiazolo[5,4-d]thiazole (activation barrier)B3LYP/6-31+G(d)~ +30 kcal/mol
Thiazolo[5,4-c]pyridine isomerNot specified-12.3 kcal/mol
Thiazolo[4,5-b]pyridine (B1357651) isomerNot specified-9.8 kcal/mol

This table presents data from computational studies on related heterocyclic systems and should be interpreted as indicative rather than absolute values for this compound.

The lack of extensive experimental kinetic data, such as reaction rates and rate constants, for the formation of this compound highlights an area for future research. Such data would be invaluable for a more complete understanding and optimization of the synthesis of this important class of compounds.

An exploration of the chemical compound this compound through the lens of theoretical and computational chemistry reveals a landscape rich with potential for understanding its structure, reactivity, and interactions. While direct computational studies on this specific molecule are not extensively documented in public literature, a wealth of research on the core thiazolo[5,4-b]pyridine scaffold and related substituted heterocycles provides a robust framework for theoretical analysis. These computational approaches are indispensable for predicting molecular properties and guiding experimental work in fields ranging from materials science to medicinal chemistry.

Physicochemical Properties

The physical and chemical properties of 2,6-Dichlorothiazolo[5,4-b]pyridine are important for its handling, reactivity, and potential applications.

Table 1: of this compound

Property Value Source
Molecular Weight 205.06 g/mol bldpharm.com
Molecular Formula C₆H₂Cl₂N₂S bldpharm.com
Appearance Yellow Solid sigmaaldrich.com

| Storage Temperature | 0-5°C | sigmaaldrich.com |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

Compound Name
2,6-Dichlorothiazolo[5,4-b]pyridine
2,5-Dichlorothiazolo[5,4-b]pyridine
2,7-Dichlorothiazolo[5,4-c]pyridine
3-amino-5-bromo-2-chloropyridine (B1291305)
5,7-dichlorothiazolo[5,4-d]pyrimidine
Benzene
Morpholine
Potassium thiocyanate (B1210189)
Pyridine (B92270)
Thiazolo[4,5-d]pyrimidine
Thiazolo[5,4-b]pyridine (B1319707)

Advanced Derivatization Strategies for Analytical Characterization and Research Applications of Thiazolo 5,4 B Pyridine

Gas Chromatography (GC) Derivatization Techniques

Derivatization for GC analysis aims to increase the volatility and thermal stability of the analyte while reducing its polarity. libretexts.orgcolostate.edu This leads to improved peak shape, better resolution, and enhanced sensitivity. The three primary types of derivatization reactions are silylation, alkylation, and acylation. jfda-online.comresearchgate.net

Silylation Reagents and Protocols

Silylation is the most prevalent derivatization method in GC, involving the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu This process significantly increases the volatility and thermal stability of the derivatized compound. libretexts.org While 2,6-Dichlorothiazolo[5,4-b]pyridine does not possess typical active hydrogens (e.g., in hydroxyl, carboxyl, or primary/secondary amine groups), silylation can be relevant for analyzing its potential precursors or metabolites that do contain such groups. Furthermore, advanced methods for direct C-H silylation of aromatic heterocycles are emerging, which could be applicable. google.com

Common silylating reagents are mixtures of a silyl donor with a catalyst, often in a suitable solvent like pyridine (B92270) or acetonitrile. acs.org The choice of reagent depends on the reactivity of the functional group being targeted.

Table 1: Common Silylation Reagents and Their Properties

ReagentAbbreviationKey CharacteristicsTypical Application
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive silyl donor. Byproducts are volatile and do not interfere with chromatography. researchgate.netBroad applicability for alcohols, phenols, carboxylic acids, and amines. researchgate.net Often used with a TMCS catalyst (1-10%). acs.org
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide available and considered a very strong TMS donor. nih.govExcellent for derivatizing a wide range of compounds, including hydrochlorides of amines. nih.gov
N,O-Bis(trimethylsilyl)acetamideBSAA strong silylating agent and a good solvent for many polar compounds. jfda-online.comDerivatization of non-sterically hindered alcohols, acids, and amines. jfda-online.com
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable to hydrolysis than TMS derivatives.Ideal for applications requiring high stability and for GC-MS analysis due to characteristic mass spectral fragments (M-57). researchgate.net
TrimethylchlorosilaneTMCSA weak silyl donor on its own; primarily used as a catalyst to increase the reactivity of other silylating agents. jfda-online.comUsed in combination with donors like BSTFA or HMDS to derivatize hindered functional groups. acs.org

A general silylation protocol involves dissolving the analyte in a solvent (e.g., pyridine), adding the silylating reagent and catalyst, and heating the mixture to complete the reaction. acs.org For example, a sample might be dissolved in pyridine, followed by the addition of BSTFA with 10% TMCS, and heated at 70°C for two hours. acs.org

Alkylation Reagents and Methodologies

Alkylation involves replacing an active hydrogen with an alkyl group or functionalizing a basic nitrogen atom. libretexts.org For a compound like this compound, the pyridine nitrogen atom is a potential site for alkylation, forming a quaternary pyridinium (B92312) salt. imperial.ac.uk However, this would decrease volatility, making it less suitable for GC. More relevant are modern C-H functionalization methods that allow direct alkylation of the heterocyclic ring, which can modify chromatographic properties for improved analysis. rsc.orgresearchgate.net Alkylation can also be used to form esters from carboxylic acids or ethers from alcohols, which are more volatile. researchgate.net

Table 2: Common Alkylation Reagents and Their Applications

ReagentKey CharacteristicsTypical Application
Pentafluorobenzyl Bromide (PFBBr)Introduces a pentafluorobenzyl group, which is strongly electron-capturing. libretexts.orgIdeal for creating derivatives for highly sensitive analysis by GC with an Electron Capture Detector (GC-ECD). Reacts with carboxylic acids, phenols, and thiols. libretexts.org
Dialkylacetals (e.g., DMF-DMA)Reacts with carboxylic acids to form methyl esters and with amines and phenols. jfda-online.comUsed for esterification of acids under mild conditions. jfda-online.com
Grignard Reagents (e.g., iPrMgCl·LiCl)Used in modern synthetic methods for direct C-H alkylation of pyridines activated by complexing agents like B3H7. nih.govDirect functionalization of the pyridine ring at the C-4 position. nih.gov
Thionyl Chloride in AlcoholUsed for esterification of carboxylic acids. researchgate.netThe reaction with an alcohol (e.g., methanol (B129727) or butanol) forms the corresponding ester. researchgate.net

Methodologies for alkylation vary widely. Esterification with thionyl chloride in methanol is a common procedure for acids. researchgate.net Direct C-H alkylation of pyridines is a more advanced technique that involves activating the pyridine ring, for example with a urea-based reagent or a borane (B79455) complex, followed by the addition of a nucleophile like a Grignard reagent. rsc.orgnih.gov

Acylation Reagents for Thiazolo[5,4-B]pyridine (B1319707) Modifications

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen in amines, alcohols, or phenols. libretexts.org This reaction generally produces stable and volatile derivatives. For this compound, which lacks these functional groups, direct C-H acylation of the N-heterocyclic ring is a potential, though advanced, strategy. rsc.org Photocatalytic methods using aldehydes as the acyl source represent a green chemistry approach to this type of functionalization. rsc.org Acylating reagents are often highly reactive acid anhydrides or acid chlorides.

Table 3: Common Acylation Reagents and Their Characteristics

ReagentAbbreviationKey CharacteristicsTypical Application
Trifluoroacetic AnhydrideTFAAHighly reactive. Forms volatile and stable trifluoroacetyl derivatives. jfda-online.comDerivatization of amines, alcohols, and phenols. Enhances detectivity in GC-MS. jfda-online.com
Pentafluoropropionic AnhydridePFPASimilar to TFAA but provides a derivative with a higher mass, which can be useful in MS analysis. jfda-online.comUsed for amines and alcohols, creating derivatives with excellent chromatographic properties and high ECD response. jfda-online.com
Heptafluorobutyric AnhydrideHFBAForms highly electron-capturing derivatives, making it excellent for ECD detection. jfda-online.comCommonly used for trace analysis of drugs and other compounds with amine or hydroxyl groups. jfda-online.com

Acylation reactions are typically rapid and can be performed by heating the analyte with the acylating reagent, often in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct. acs.org For instance, N-heterocyclic carbenes have been used to catalyze the acetylation of alcohols for GC analysis. acs.orged.gov

Impact of Derivatization on Chromatographic Properties and Analytical Performance

Volatility and Thermal Stability: Derivatization masks polar functional groups (e.g., -OH, -NH) by replacing the active hydrogen with a non-polar group (e.g., TMS, acyl). jfda-online.comresearchgate.net This disruption of intermolecular hydrogen bonding reduces the boiling point of the analyte, thereby increasing its volatility and allowing it to be analyzed by GC at lower temperatures. This also enhances thermal stability, preventing on-column degradation. researchgate.net

Chromatographic Peak Shape: Polar analytes can interact with active sites (residual silanol (B1196071) groups) on the GC column and inlet liner, leading to peak tailing and poor peak shape. Derivatization renders the analyte less polar, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks. jfda-online.com This improved peak shape leads to better resolution from adjacent peaks and more accurate quantification.

Detector Sensitivity and Selectivity: Derivatization can introduce specific chemical moieties that enhance the analyte's response to a particular detector. jfda-online.com For example, introducing halogenated groups (e.g., via acylation with PFPA or alkylation with PFBBr) makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis. libretexts.org In mass spectrometry (MS), derivatization produces a predictable and often structurally significant fragmentation pattern, which aids in compound identification and confirmation. researchgate.net For instance, TBDMS derivatives yield a prominent [M-57]+ ion, which is a strong diagnostic marker.

Separation Efficiency: By altering the chemical structure of an analyte, derivatization can change its retention time, moving it to a more desirable region of the chromatogram to avoid interference from the solvent front or other sample matrix components. jfda-online.com In cases of co-eluting compounds, derivatizing one or both can alter their relative volatilities, enabling their chromatographic separation. mdpi.com

Derivatization for Spectroscopic Probes and Labeling in Research

Beyond improving analytical tractability, derivatization is a powerful tool for converting molecules like thiazolo[5,4-b]pyridines into functional probes for research applications, particularly in fluorescence spectroscopy. researchgate.net The inherent electronic properties of the thiazolopyridine scaffold make it a promising core for developing fluorescent sensors. researchgate.netrsc.org

Functionalization of the thiazolopyridine ring system allows for the modulation of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. researchgate.netrsc.org For example, derivatization can be used to attach a fluorophore to the core structure or to modify the electron density of the heterocyclic system, which in turn alters its fluorescent characteristics. nih.gov

Research has shown that thiazolopyridine derivatives can be designed as "turn-on" fluorescent sensors. researchgate.net In one study, a thiazolo[4,5-b]pyridine-based probe was synthesized that exhibited a significant decrease in fluorescence emission upon binding with Pd2+ ions. This complex could then selectively detect cyanide ions through a "turn-on" fluorescent response, demonstrating its utility as a chemosensor. researchgate.net Similarly, the introduction of bromine or chlorine atoms via derivatization can alter electron density and emission spectra, which is a key strategy in developing new fluorescent materials. nih.gov This approach of enzymatic halogenation has been used to create brominated building blocks for further synthetic derivatization via cross-coupling reactions, expanding chemical diversity for screening and research. nih.gov

Future Research Trajectories and Unexplored Frontiers for 2,6 Dichlorothiazolo 5,4 B Pyridine

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of the thiazolo[5,4-b]pyridine (B1319707) core exist, future research will likely focus on developing more sustainable and efficient synthetic routes. tandfonline.com This includes the exploration of green solvents and reaction conditions to minimize environmental impact.

Recent studies have demonstrated the use of biomass-derived solvents like sabinene (B1680474) for the synthesis of thiazolo[5,4-b]pyridines under thermal or microwave activation. mdpi.compreprints.org This approach offers a greener alternative to conventional petroleum-based solvents. preprints.org Future investigations could expand on this by exploring other bio-based solvents and optimizing reaction parameters to improve yields and reduce energy consumption.

Another promising avenue is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single process. This not only improves efficiency but also reduces waste generation. For instance, a one-pot synthesis starting from readily available 2-chloro-3-nitropyridines could be a focus of future work. beilstein-journals.org

The mechanism of formation for 2-aminothiazolo[5,4-b]pyridine (B1330656) has been previously described and can serve as a foundation for designing new synthetic strategies. researchgate.net Further mechanistic studies, particularly for novel synthetic routes, will be crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

Starting MaterialReagentsKey TransformationReference
3-amino-5-bromo-2-chloropyridine (B1291305)Potassium thiocyanate (B1210189)Aminothiazole formation nih.gov
2,4-dichloro-3-nitropyridineMorpholineNucleophilic aromatic substitution nih.gov
3-amino-2-chloropyridine (B31603)Phenyl isothiocyanateCyclization mdpi.com
2-chloro-3-nitropyridinesEthyl 2-mercaptoacetate, K2CO3Intramolecular nucleophilic substitution beilstein-journals.org

Exploration of Advanced Catalytic Systems for Derivatization

The derivatization of the 2,6-Dichlorothiazolo[5,4-B]pyridine scaffold is crucial for tuning its properties for various applications. Future research will undoubtedly focus on the exploration of advanced catalytic systems to achieve selective and efficient functionalization at different positions of the heterocyclic core.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, have been successfully employed for the synthesis of substituted thiazolo[5,4-b]pyridine derivatives. nih.govnih.gov Future work could explore the use of more advanced palladium catalysts, including those with tailored ligands, to improve reaction efficiency, expand the substrate scope, and enable reactions under milder conditions. The use of Pd(dppf)Cl2 has been documented in Suzuki cross-coupling reactions to form C-C bonds at the 5-position of the thiazolo[5,4-b]pyridine ring. nih.gov

Beyond palladium, other transition metal catalysts, such as copper and nickel, could be investigated for novel derivatization reactions. Copper-catalyzed reactions, for instance, have been used in the synthesis of related heterocyclic systems and could be adapted for the functionalization of this compound. beilstein-journals.org

Furthermore, the development of catalytic systems for direct C-H activation would represent a significant advancement, offering a more atom-economical approach to derivatization by avoiding the need for pre-functionalized starting materials.

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational modeling is a powerful tool for understanding and predicting the behavior of molecules. For this compound, expanding the use of computational methods can accelerate the discovery of new derivatives with desired properties.

Molecular docking studies have already been employed to predict the binding modes of thiazolo[5,4-b]pyridine derivatives with biological targets. nih.govnih.gov Future research can utilize more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the interactions between the scaffold and its binding partners. This can guide the rational design of more potent and selective molecules.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.net This can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the development of new synthetic methodologies. For instance, theoretical analysis of halogenation reactions in related thiazole (B1198619) systems has provided insights into the reaction mechanism. researchgate.net

Computational screening of virtual libraries of this compound derivatives can be used to identify candidates with promising properties for various applications, including materials science. These in silico predictions can then be validated experimentally, streamlining the discovery process.

Computational MethodApplicationKey InsightsReference
Molecular DockingPredicting binding modes with kinasesIdentifying key hydrogen bond interactions nih.govnih.gov
DFT CalculationsInvestigating reactivityPredicting sites for electrophilic attack researchgate.net

Integration of Thiazolo[5,4-B]pyridine Scaffolds into Advanced Materials Research (non-clinical)

The unique electronic and photophysical properties of the thiazolo[5,4-b]pyridine scaffold make it an attractive building block for the development of advanced materials. tandfonline.com Future research should focus on integrating this scaffold into various non-clinical materials science applications.

One area of interest is the development of organic semiconductors. The fusion of electron-rich thiazole and electron-deficient pyridine (B92270) rings can lead to materials with desirable charge-transport properties. tandfonline.com By strategically modifying the substituents on the thiazolo[5,4-b]pyridine core, it may be possible to tune the HOMO and LUMO energy levels to create efficient p-type, n-type, or ambipolar organic field-effect transistors (OFETs). The development of related pyridine-dicarbonitrile systems as electron-transporting organic semiconductors highlights the potential in this area. nih.gov

Furthermore, the thiazolo[5,4-b]pyridine scaffold could be incorporated into fluorescent dyes and sensors. The inherent fluorescence of some heterocyclic systems can be modulated by the introduction of different functional groups, leading to the development of chemosensors for the detection of specific ions or molecules.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models HOMO-LUMO gaps and electron-withdrawing effects, critical for applications in materials science (e.g., polymer solar cells) .
  • Molecular Docking : For bioactive derivatives, docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases, aiding structure-activity relationship (SAR) analyses .
  • In Silico Reactivity Prediction : Tools like Gaussian or ORCA simulate reaction pathways to optimize substituent placement and reduce trial-and-error synthesis .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:1 to 4:1) to separate chlorinated by-products .
  • Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals, particularly for salts (e.g., hydrochloride forms) .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective .

How can substituent effects on the thiazolo[5,4-b]pyridine core be systematically studied to enhance its application in materials science?

Q. Advanced Research Focus

  • Electron-Withdrawing Group (EWG) Modulation : Introduce EWGs (e.g., –CF₃, –NO₂) at the 6-position to lower LUMO levels, improving electron transport in polymers. UV-vis and cyclic voltammetry validate these effects .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents. For example, attaching pyridyl groups enhances π-conjugation, as shown in triazolo-thiadiazine derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for materials applications; derivatives with methyl or tert-butyl groups show higher decomposition temperatures (>250°C) .

Notes on Evidence Utilization

  • Synthesis & Characterization : –3, 17 provide foundational methods for heterocyclic synthesis and NMR/HRMS characterization.
  • Advanced Applications : –6 and 17 highlight materials science and computational modeling approaches.
  • Contradictions : emphasizes flow chemistry for scalability, while focuses on classical optimization; both are valid but context-dependent.

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